REACTION_SMILES
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[CH3:47][S:48]([OH:49])(=[O:50])=[O:51].[CH3:52][C:53](=[O:54])[CH3:55].[n:1]1[c:2]([N:7]([C:8](=[O:9])[c:10]2[cH:11][c:12]3[c:13]([n:14]([CH3:37])[c:15]([CH2:17][NH:18][c:19]4[cH:20][cH:21][c:22]([C:25]([NH:26][C:27](=[O:28])[O:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])=[NH:36])[cH:23][cH:24]4)[n:16]3)[cH:38][cH:39]2)[CH2:40][CH2:41][C:42](=[O:43])[O:44][CH2:45][CH3:46])[cH:3][cH:4][cH:5][cH:6]1>>[CH3:47][S:48](=[O:49])(=[O:50])[OH:51].[n:1]1[c:2]([N:7]([C:8](=[O:9])[c:10]2[cH:11][c:12]3[c:13]([n:14]([CH3:37])[c:15]([CH2:17][NH:18][c:19]4[cH:20][cH:21][c:22]([C:25]([NH:26][C:27](=[O:28])[O:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])=[NH:36])[cH:23][cH:24]4)[n:16]3)[cH:38][cH:39]2)[CH2:40][CH2:41][C:42](=[O:43])[O:44][CH2:45][CH3:46])[cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCOC(=O)NC(=N)c1ccc(NCc2nc3cc(C(=O)N(CCC(=O)OCC)c4ccccn4)ccc3n2C)cc1
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Name
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Type
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product
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Smiles
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CS(=O)(=O)O
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Name
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Type
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product
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Smiles
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CCCCCCOC(=O)NC(=N)c1ccc(NCc2nc3cc(C(=O)N(CCC(=O)OCC)c4ccccn4)ccc3n2C)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |